

o-Cumylphenol estrogenic activity comparison BPA

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Compound Focus: o-Cumylphenol

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Quantitative Comparison of Estrogenic Activity

The table below summarizes the key experimental findings comparing the estrogenic activity of 4-Cumylphenol (4-CP) and Bisphenol A (BPA).

Compound	Test System	Key Findings on Estrogenic Activity	Mechanistic Insights
4-Cumylphenol (4-CP)	MCF-7 Cell Proliferation (in vitro) [1]	Stimulated cell proliferation at concentrations between 10^{-9} M and 10^{-5} M in a nonmonotonic dose-response manner; effects were higher than BPA [1].	Acts as ERα agonist ; up-regulated <i>ERα</i> , <i>pS2</i> , and <i>Bcl-2</i> mRNA; induced cell cycle progression from G0/G1 to S and G2/M phases [1].
	Co-exposure with BPA (in vitro) [1]	Lower concentrations of BPA and 4-CP together induced cell proliferation in a synergistic manner [1].	The combined environmental risk is considered greater than exposure to either compound alone [1].

Compound	Test System	Key Findings on Estrogenic Activity	Mechanistic Insights
	Binding to ERR γ (in vitro) [2]	Binds very strongly to Estrogen-Related Receptor gamma (ERR γ); crystal structure (PDB: 2ZAS) shows dissociation constant (Kd) = 13.9 nM [2].	Binds via an induced-fit mechanism , with Leu345- β -isopropyl of ERR γ playing a key role in tight binding [2].
Bisphenol A (BPA)	MCF-7 Cell Proliferation (in vitro) [1]	Stimulated cell proliferation at concentrations between 10 ⁻⁹ M and 10 ⁻⁵ M in a nonmonotonic dose-response manner [1].	Acts as ERα agonist ; up-regulated <i>ERα</i> , <i>pS2</i> , and <i>Bcl-2</i> mRNA; induced cell cycle progression [1].
	Binding to ERR γ (in vitro) [2]	Binds strongly to ERR γ ; forms hydrogen bonds with two phenol-hydroxyl groups [2].	Binds via an induced-fit mechanism , with Leu345- β -isopropyl of ERR γ playing a key role in tight binding [2].
	General Mechanisms [3]	Acts as an agonist for both ER α and ER β (with ~1000-2000 fold less affinity than natural estradiol); can also activate rapid non-genomic signaling (e.g., ERK/MAPK, PI3K/AKT pathways) [3].	The overall activity results from the convergence of multiple mechanisms, including interaction with nuclear receptors and other signaling pathways [3].

Detailed Experimental Protocols

To help you interpret the data, here are the methodologies used in the key studies cited.

1. MCF-7 Cell Proliferation Assay (MTT Assay) [1]

- **Cell Line:** MCF-7 human breast cancer cells.
- **Exposure:** Cells were treated with BPA or 4-CP across a concentration range (e.g., 10⁻⁹ M to 10⁻⁴ M).
- **Proliferation Measurement:** Cell viability and proliferation were measured using the MTT assay, which assesses metabolic activity.

- **Mechanistic Follow-up:** To explore the mechanisms behind proliferation changes, researchers also conducted:
 - **Cell Cycle Analysis:** Using flow cytometry.
 - **Apoptosis Analysis:** Using flow cytometry.
 - **Gene Expression Analysis:** Quantifying mRNA levels of target genes (e.g., *ERα*, *pS2*, *Bcl-2*, *Bax*) via real-time PCR (qRT-PCR).

2. Receptor-Binding Assay and Crystallography [2]

- **Objective:** Determine the binding affinity and structural basis of interaction between a compound (4-CP or BPA) and the estrogen-related receptor gamma (ERRγ).
- **Method:** A receptor-binding assay was performed. Furthermore, the crystal structure of the ligand-binding domain of human ERRγ in complex with 4-CP was solved using **X-ray crystallography** at a resolution of 2.0 Å (PDB ID: 2ZAS).
- **Affinity Measurement:** The binding affinity (dissociation constant, K_d) of 4-CP for ERRγ was determined to be 13.9 nM [2].

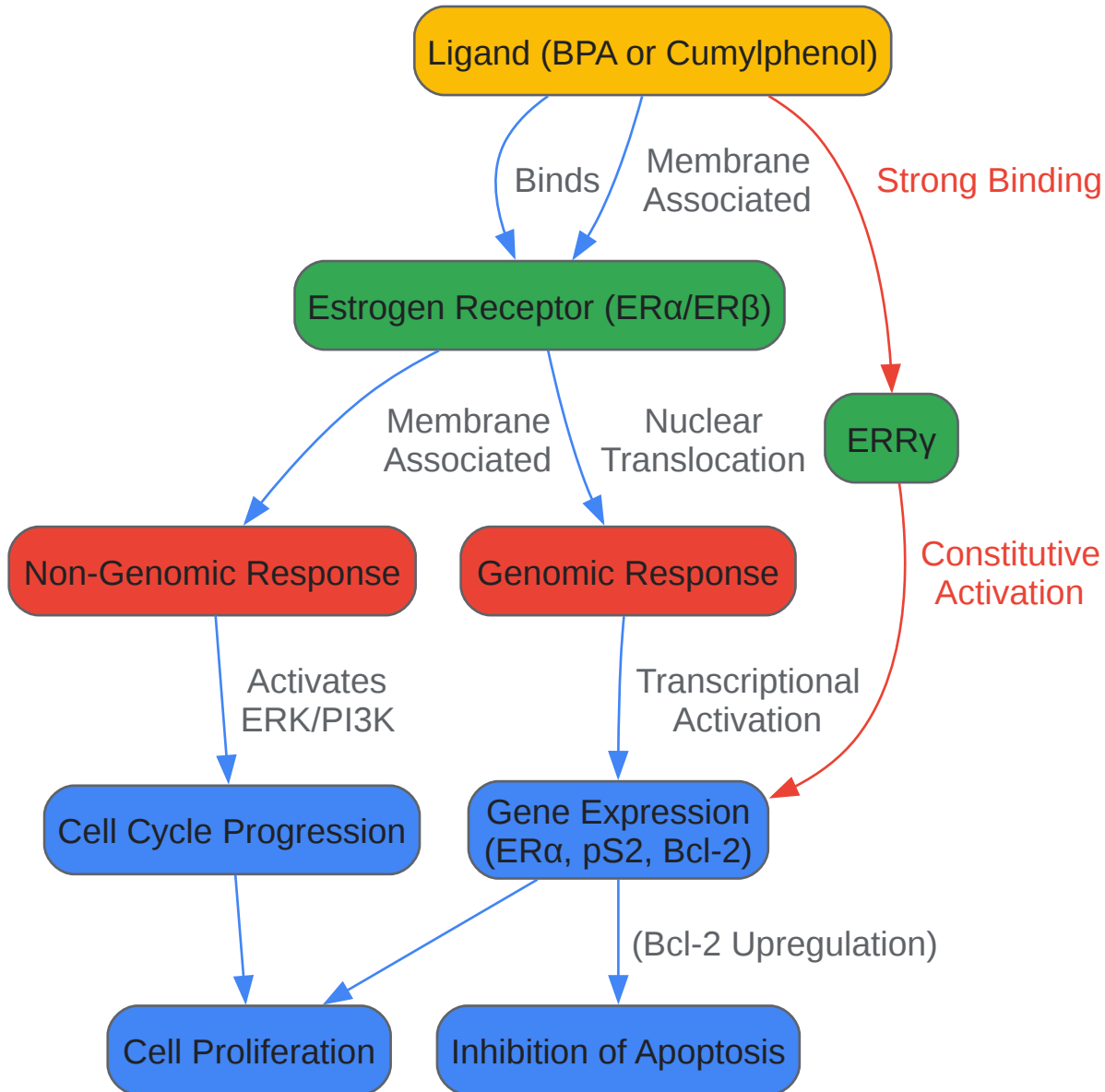
3. BG1Luc ER Transactivation Assay [4]

- **Cell Line:** BG1Luc human ovarian adenocarcinoma cells, engineered to stably express a luciferase reporter gene under the control of estrogen-responsive elements.
- **Exposure:** Cells are exposed to the test chemical.
- **Activity Measurement:** Estrogenic activity is quantified by measuring luciferase activity, which indicates the degree of ER activation and subsequent gene transcription.
- **Specificity Confirmation:** The ER-dependent nature of the response is confirmed by co-exposure with a pure ER antagonist like ICI 182,780, which should inhibit the luciferase signal [4].

Estrogenic Signaling Pathways

The following diagram illustrates the key molecular pathways through which BPA and cumylphenols exert their estrogenic effects, integrating data from the cited studies.

Estrogenic Signaling Pathways of BPA and Cumylphenol



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This diagram synthesizes the mechanisms by which BPA and cumylphenols like 4-CP produce estrogenic effects. They can activate classic **Estrogen Receptors (ERα/ERβ)** to drive genomic responses and gene expression [3] [1]. They also trigger rapid **non-genomic signaling** through pathways like ERK/MAPK and PI3K/AKT [3]. Crucially, both compounds exhibit **very strong binding to ERRγ**, an orphan receptor that functions as a constitutive activator of transcription, providing a potent alternative pathway for endocrine disruption [2].

Summary and Research Implications

Available evidence for **4-cumylphenol**, a close structural analog of **o-cumylphenol**, indicates it is a potent estrogenic chemical. In direct comparisons, 4-cumylphenol demonstrated **stronger proliferative effects on MCF-7 cells than BPA** and its binding to ER γ is exceptionally strong [1] [2]. The synergistic effect observed with co-exposure suggests that the combined risk of these chemicals in the environment may be significant [1].

For your research and drug development work, it is crucial to note that **"BPA-free" does not automatically mean a product is free of estrogenic activity**, as replacement chemicals like cumylphenol can exhibit equal or greater potency [4]. Assessing new compounds should involve multiple assay types to capture the full spectrum of potential endocrine-disruption mechanisms.

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References

1. The estrogenic proliferative effects of two alkylphenols and... [pubmed.ncbi.nlm.nih.gov]
2. RCSB PDB - 2ZAS: Crystal structure of human estrogen -related... [rcsb.org]
3. of Action of Molecular - PMC Mechanisms BPA [pmc.ncbi.nlm.nih.gov]
4. Chemicals having estrogenic can be released from some... activity [ehjournal.biomedcentral.com]

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